molecular formula C10H8ClIN2 B8353912 4-Chloromethyl 1-(4-iodophenyl)imidazole

4-Chloromethyl 1-(4-iodophenyl)imidazole

Cat. No.: B8353912
M. Wt: 318.54 g/mol
InChI Key: FDNQPXWSTZMAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl 1-(4-iodophenyl)imidazole is a useful research compound. Its molecular formula is C10H8ClIN2 and its molecular weight is 318.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

4-(chloromethyl)-1-(4-iodophenyl)imidazole

InChI

InChI=1S/C10H8ClIN2/c11-5-9-6-14(7-13-9)10-3-1-8(12)2-4-10/h1-4,6-7H,5H2

InChI Key

FDNQPXWSTZMAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CCl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound 4-hydroxymethyl 1-(4-iodophenyl)imidazole I-1 (0.810 g, 2.70 mmol) was dissolved in SOCl2 (6 mL). The solution was stirred at room temperature for 15 min. It was then concentrated in vacuo. The residue was partitioned between EtOAc and 5% aq. NaHCO3. The organic layer was separated, dried over Na2SO4, concentrated in vacuo to give 4-chloromethyl 1-(4-iodophenyl)imidazole 1-3 as a solid (0.780 g). MS 318.9 and 320.9 (M+H, Cl pattern).
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound 4-hydroxymethyl 1-(4-iodophenyl)imidazole 9.3 (0.810 g, 2.70 mmol) was dissolved in SOCl2 (6 mL). The solution was stirred at room temperature for 15 min. It was then concentrated in vacuo. The residue was partitioned between EtOAc and 5% aq. NaHCO3. The organic layer was separated, dried over Na2SO4, concentrated in vacuo to give 4-(chloromethyl)-1-(4-iodophenyl)-1H-imidazole 9.5 as a solid (0.780 g). MS 318.9 and 320.9 (M+H, Cl pattern)
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
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Reaction Step One

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